N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H20F3NOS and its molecular weight is 367.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial and Antioxidant Properties
Research has demonstrated the synthesis of compounds with cyclopropane and thiophene moieties that exhibit remarkable antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown excellent antibacterial and antifungal properties alongside profound antioxidant potential (Raghavendra et al., 2016).
Cytotoxic Evaluation
Certain acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, structurally similar to the compound , have been studied for their cytotoxicity and topoisomerase II inhibitory activity. These derivatives displayed high efficacy against cell lines resistant to doxorubicin, highlighting their potential as cancer therapeutics (Gomez-Monterrey et al., 2011).
Synthetic Methodologies
Efficient Synthesis of Functionalized Cyclopropanes
A study detailed a stereoselective synthesis of trisubstituted cyclopropanes bearing naphthyloxy, thiophenyl, and (N-methylamino)methyl groups. This research underscores the versatility of cyclopropane moieties in medicinal chemistry, particularly for inhibiting serotonin and norepinephrine transporters (White et al., 2009).
Cyclopropanation of Unsaturated Sugars
Another notable study involved the cyclopropanation of unsaturated sugars with ethyl diazoacetate and a metal catalyst, highlighting a method for synthesizing ester-substituted 1,2-C-methylene carbohydrates. This research may provide a foundation for developing novel cyclopropane-based drugs or bioactive molecules (Hoberg & Claffey, 1996).
Divergent Synthesis for Drug Discovery
The divergent synthesis of cyclopropane-containing fragments and lead-like compounds has been explored to provide valuable design elements in drug discovery. A cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide has been utilized to create a diverse collection of cyclopropane-containing compounds, demonstrating the importance of cyclopropane moieties in the development of pharmacologically active compounds (Chawner, 2017).
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NOS/c20-19(21,22)15-6-3-14(4-7-15)5-10-18(24)23(16-8-9-16)12-11-17-2-1-13-25-17/h1-4,6-7,13,16H,5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPKVJVWRGYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.